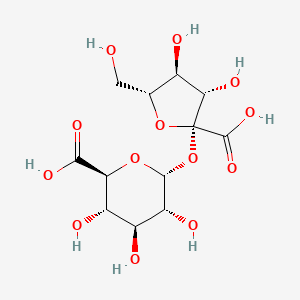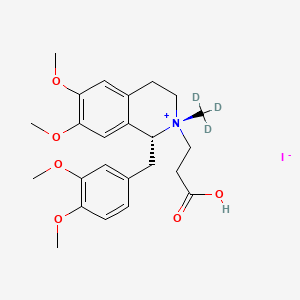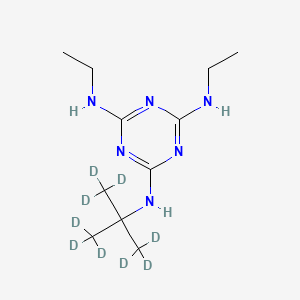
Bis(ethylamino)-tert-butylamino-s-triazine-d9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(ethylamino)-tert-butylamino-s-triazine-d9 is a synthetic compound belonging to the class of s-triazines. This compound is characterized by the presence of ethylamino and tert-butylamino groups attached to a triazine ring. The “d9” designation indicates that the compound is deuterated, meaning it contains deuterium atoms, which are isotopes of hydrogen. Deuteration is often used in scientific research to study reaction mechanisms and molecular interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(ethylamino)-tert-butylamino-s-triazine-d9 typically involves the reaction of cyanuric chloride with ethylamine and tert-butylamine in the presence of a deuterating agent. The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms. The general reaction scheme is as follows:
- Cyanuric chloride is dissolved in an appropriate solvent, such as dichloromethane.
- Ethylamine and tert-butylamine are added to the solution.
- A deuterating agent, such as deuterium oxide (D2O), is introduced to facilitate the exchange of hydrogen atoms with deuterium.
- The reaction mixture is stirred at a specific temperature and for a defined period to complete the synthesis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Bis(ethylamino)-tert-butylamino-s-triazine-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethylamino and tert-butylamino groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazine derivatives with different functional groups.
科学研究应用
Bis(ethylamino)-tert-butylamino-s-triazine-d9 has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Employed in labeling studies to track molecular interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a tracer in pharmacokinetic studies.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in polymerization reactions.
作用机制
The mechanism of action of Bis(ethylamino)-tert-butylamino-s-triazine-d9 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The deuterium atoms in the compound can influence reaction kinetics and stability, providing insights into the molecular pathways involved.
相似化合物的比较
Similar Compounds
1,4-Bis(ethylamino)-9,10-anthraquinone: Used as an additive in biodiesel preservation.
2,2-Bis(methylol)propionic acid: A building block for dendritic materials.
2-Chloro-4,6-bis(ethylamino)-s-triazine: Known for its herbicidal properties.
Uniqueness
Bis(ethylamino)-tert-butylamino-s-triazine-d9 is unique due to its deuterated nature, which provides distinct advantages in research applications. The presence of deuterium atoms allows for detailed studies of reaction mechanisms and molecular interactions, making it a valuable tool in various scientific fields.
属性
分子式 |
C11H22N6 |
|---|---|
分子量 |
247.39 g/mol |
IUPAC 名称 |
4-N,6-N-diethyl-2-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C11H22N6/c1-6-12-8-14-9(13-7-2)16-10(15-8)17-11(3,4)5/h6-7H2,1-5H3,(H3,12,13,14,15,16,17)/i3D3,4D3,5D3 |
InChI 键 |
UBCBDPVUYWSIIT-YJMGCJIZSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC1=NC(=NC(=N1)NCC)NCC |
规范 SMILES |
CCNC1=NC(=NC(=N1)NC(C)(C)C)NCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


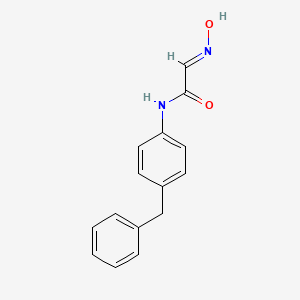
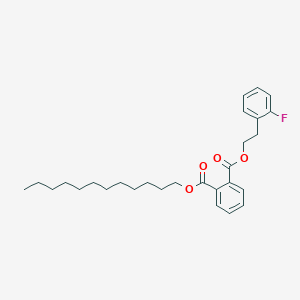
![[(8S,11R,13S,14S,17R)-17-acetyl-11-[4-[acetyl(methyl)amino]phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13843864.png)
![N-Acetyl-D-[1,2,3-13C3]neuraminic Acid](/img/structure/B13843875.png)
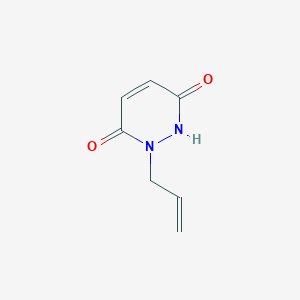
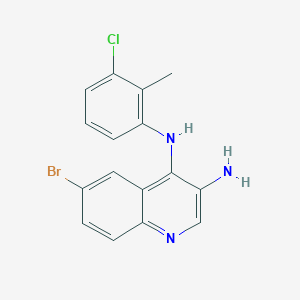
![[(6R,8S,9S,10S,11S,13S,14R,16S)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13843901.png)
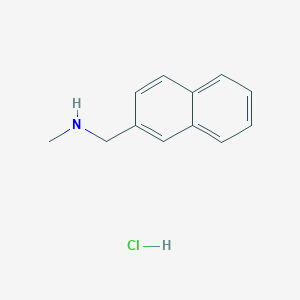
![[(4aR,6S,7R,8S,8aS)-7-benzoyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13843917.png)
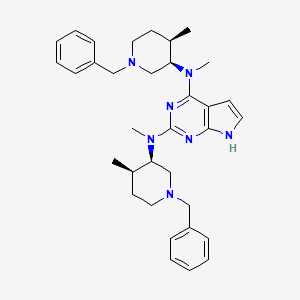
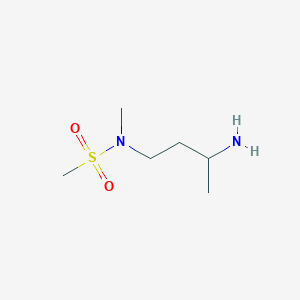
![disodium;1-[7-[[7-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-7-oxoheptyl]disulfanyl]heptanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13843934.png)
